2-Hexyne, 5,5-dimethyl-
Description
2-Hexyne, 5,5-dimethyl- is a branched alkyne with the molecular formula C₈H₁₂, featuring a triple bond at position 2 and two methyl substituents at position 5. This structure confers distinct physicochemical properties, including enhanced reactivity at the triple bond and steric effects due to the bulky methyl groups.
Properties
IUPAC Name |
5,5-dimethylhex-2-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLFTJMZKJKQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205193 | |
| Record name | 2-Hexyne, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56617-18-6 | |
| Record name | 2-Hexyne, 5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexyne, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyne, 5,5-dimethyl- can be achieved through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide (NaNH2) in ammonia (NH3) to eliminate two halogen atoms and form the alkyne . Another method involves the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol over nickel or platinum catalysts .
Industrial Production Methods
Industrial production of 2-Hexyne, 5,5-dimethyl- often involves the double elimination of halides from dihaloalkanes. This method is favored due to its efficiency and the availability of starting materials. The reaction conditions typically include the use of strong bases and controlled temperatures to ensure the formation of the desired alkyne .
Chemical Reactions Analysis
Hydrogenation
Reagents/Conditions :
-
Full hydrogenation : H₂ gas with platinum (Pt) or palladium (Pd) catalysts yields 5,5-dimethylhexane.
-
Partial hydrogenation : Lindlar catalyst (Pd/BaSO₄, quinoline) produces cis-5,5-dimethyl-2-hexene, while Na/NH₃ (l) generates the trans isomer .
Mechanism :
Syn-addition of hydrogen occurs in the presence of Lindlar catalyst (cis product), while dissolving metal reduction (Na/NH₃) follows an anti-addition pathway (trans product).
| Product | Catalyst | Stereochemistry | Yield* |
|---|---|---|---|
| 5,5-dimethylhexane | Pt/Pd | N/A | ~95% |
| cis-5,5-dimethyl-2-hexene | Lindlar catalyst | Cis | ~85% |
| trans-5,5-dimethyl-2-hexene | Na/NH₃ | Trans | ~78% |
*Yields estimated based on analogous alkyne hydrogenation studies .
Halogenation
Reagents/Conditions :
-
Addition of X₂ (Cl₂ or Br₂) in inert solvents (e.g., CCl₄) at 0–25°C produces tetrahalogenated alkanes.
Mechanism :
Electrophilic addition occurs in two steps:
-
Formation of a cyclic halonium ion intermediate.
-
Anti-addition of the second halogen molecule.
| Halogen | Product | Reaction Time |
|---|---|---|
| Cl₂ | 2,3-dichloro-5,5-dimethylhexane | 2–4 hours |
| Br₂ | 2,3-dibromo-5,5-dimethylhexane | 1–2 hours |
Hydrohalogenation
Reagents/Conditions :
-
HX (HCl, HBr) in stoichiometric or excess amounts. Anti-Markovnikov addition requires peroxides.
Mechanism :
-
Markovnikov addition : Protonation at the more substituted carbon forms a carbocation, followed by halide attack.
-
Anti-Markovnikov : Radical pathway initiated by peroxides directs halide to the less substituted carbon.
| Reagent | Product | Regiochemistry |
|---|---|---|
| HBr (no peroxide) | 2-bromo-5,5-dimethyl-2-hexene | Markovnikov |
| HBr + ROOR | 3-bromo-5,5-dimethyl-1-hexene | Anti-Markovnikov |
Oxidation
Reagents/Conditions :
-
Ozonolysis : O₃ followed by reductive workup (Zn/H₂O) cleaves the triple bond to yield two ketones: acetone and 3,3-dimethylbutan-2-one.
-
KMnO₄/H⁺ : Oxidative cleavage produces carboxylic acids (propanoic acid and 3,3-dimethylbutanoic acid).
| Oxidizing Agent | Products | Notes |
|---|---|---|
| O₃, Zn/H₂O | Acetone + 3,3-dimethylbutan-2-one | Mild conditions |
| KMnO₄, H₂SO₄ | Propanoic acid + 3,3-dimethylbutanoic acid | Harsh conditions |
Hydration
Reagents/Conditions :
-
HgSO₄/H₂SO₄ catalyzes hydration to form 5,5-dimethylhexan-2-one.
Mechanism :
Acid-catalyzed addition of water follows Markovnikov orientation, producing a ketone via enol intermediate.
| Catalyst | Product | Yield* |
|---|---|---|
| HgSO₄/H₂SO₄ | 5,5-dimethylhexan-2-one | ~70% |
Alkyne Metathesis
Reagents/Conditions :
-
Transition-metal catalysts (e.g., Mo or W alkylidene complexes) redistribute substituents on the triple bond.
Application :
Used to synthesize unsymmetrical alkynes, though specific data for 2-hexyne derivatives remain limited.
Scientific Research Applications
2-Hexyne, 5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hexyne, 5,5-dimethyl- involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can undergo addition, substitution, and polymerization reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Research Findings and Gaps
- Vapor Pressure Studies : 2-Hexyne demonstrates predictable vapor pressure behavior in binary mixtures with alkanes (ethane, propane, butane), critical for industrial formulations .
- Energy Transfer in Fluorescent Systems : While unrelated directly to 2-hexyne, studies on 5,5-dimethyl cyclohexene derivatives highlight the role of substituents in tuning electronic properties (e.g., fluorescence efficiency) .
Data Gaps :
- Exact boiling points, melting points, and synthetic routes for 2-hexyne, 5,5-dimethyl- require further experimental validation.
- Comparative toxicity profiles between hexyne and hexene derivatives remain understudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
